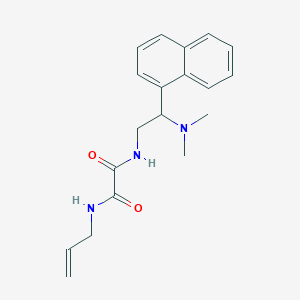
N1-allyl-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-allyl-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxalamide family and is commonly referred to as DANA or DANA-OH.
Applications De Recherche Scientifique
Fluorescence Imaging and Sensing
Research has shown that naphthalene-based compounds, similar in structure to N1-allyl-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide, are highly effective in fluorescence imaging. For example, a 2-(N,N-Dimethylamino)naphthalene-based probe demonstrated significant fluorescence enhancement upon zinc ion addition, allowing for high-resolution imaging in biological samples such as HeLa cells and Arabidopsis (Lee et al., 2015). Similarly, compounds containing the naphthalimide moiety have been used as photoinitiators in polymerization processes under various LED irradiations, showcasing their potential in material sciences and photopolymerization applications (Zhang et al., 2018).
Alzheimer's Disease Research
In the field of medical research, particularly in studying Alzheimer's disease, derivatives of naphthalene, akin to the structure of interest, have been utilized in the development of diagnostic tools. For instance, [18F]FDDNP, a derivative used in positron emission tomography, helps in identifying the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's patients, providing a non-invasive technique for monitoring the development of these pathological features (Shoghi-Jadid et al., 2002).
Chemical Sensing and Molecular Interactions
Naphthalene derivatives have been studied for their ability to act as chemical sensors, detecting various ions and molecular interactions. A study on the spectral characteristics and sensor abilities of naphthalimide derivatives, including their copolymers, revealed their potential in sensing different metal ions based on fluorescence intensity changes. This capability is crucial for developing sensitive and selective sensors for environmental and biomedical applications (Staneva et al., 2020).
Photophysical Studies
The photophysical behavior of probes similar to N1-allyl-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide has been thoroughly examined to understand their emission properties in various solvents. Such studies are foundational in the design of new fluorescent materials for applications ranging from biological imaging to the development of new materials with specific optical properties (Cerezo et al., 2001).
Propriétés
IUPAC Name |
N'-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-4-12-20-18(23)19(24)21-13-17(22(2)3)16-11-7-9-14-8-5-6-10-15(14)16/h4-11,17H,1,12-13H2,2-3H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGZEOKCYCRVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCC=C)C1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-allyl-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2861393.png)
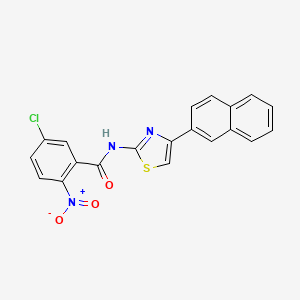
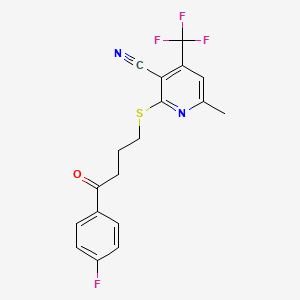
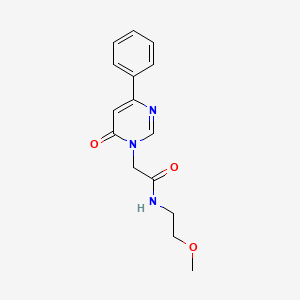
![Bis[2-(pentafluoroethoxy)ethyl]amine hydrochloride](/img/structure/B2861399.png)
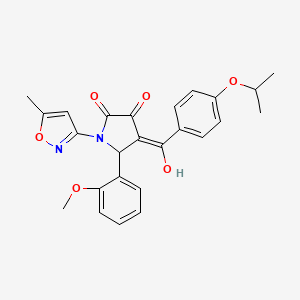
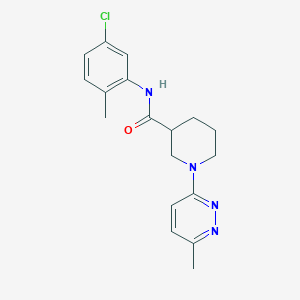
![4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B2861404.png)
![2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B2861405.png)
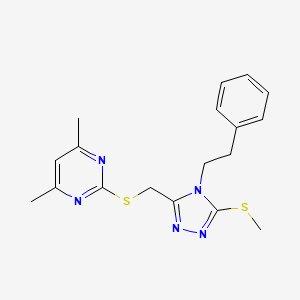
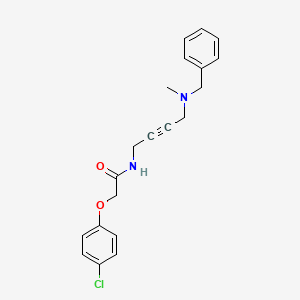
![6-(2-Methoxy-5-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![3-(2-Fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2861412.png)
![2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl](/img/structure/B2861416.png)